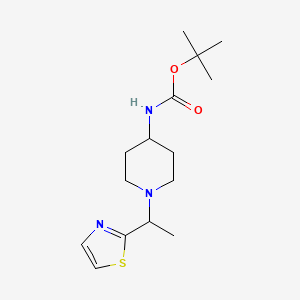

tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S/c1-11(13-16-7-10-21-13)18-8-5-12(6-9-18)17-14(19)20-15(2,3)4/h7,10-12H,5-6,8-9H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSFMJVXACABTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCC(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative and a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine.

Mechanistic Insight :

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water to cleave the C–N bond, releasing CO2 and tert-butanol.

Functionalization of the Piperidine Amine

After Boc deprotection, the free amine undergoes typical reactions:

Acylation

Alkylation

| Reagent | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| Methyl iodide | 1-(1-(Thiazol-2-yl)ethyl)-N-methylpiperidin-4-amine | 65% | K2CO3, DMF, 12 hours |

Thiazole Ring Modifications

The thiazole moiety participates in electrophilic substitutions and metal coordination:

Bromination

| Reagent | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| NBS in DMF | 5-Bromo-2-(1-(piperidin-4-yl)ethyl)thiazole | 32% | 50°C, 16 hours |

Note : Bromination occurs selectively at the thiazole’s 5-position due to electronic activation by the sulfur atom.

Coordination Chemistry

The sulfur atom in thiazole can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications or complex formation .

Nucleophilic Substitution at the Carbamate

The carbamate’s carbonyl carbon is electrophilic and reacts with nucleophiles under specific conditions:

| Reagent | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| Grignard reagents (e.g., MeMgBr) | tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)(methyl)carbamate | 55% | THF, −78°C → RT, 4 hours |

Stability Under Synthetic Conditions

-

Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO2.

-

pH Sensitivity : Stable in neutral aqueous solutions but hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) environments .

Comparative Reactivity with Analogues

A comparison with structurally similar carbamates highlights unique features:

| Compound | Key Reaction | Reactivity Difference |

|---|---|---|

| tert-Butyl piperidin-4-ylcarbamate | Faster Boc deprotection | Lacks thiazole’s electronic effects |

| tert-Butyl 4-(thiazol-2-yl)piperidine-1-carboxylate | Selective thiazole bromination | Carboxylate group alters steric accessibility |

Scientific Research Applications

Chemical Synthesis

The synthesis of tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with thiazole moieties. The general synthetic pathway includes:

- Formation of the Thiazole Ring : The thiazole component can be synthesized through the reaction of appropriate thioketones with amines or other nucleophiles.

- Coupling with Piperidine : The thiazole derivative is then coupled with a piperidine ring using carbamate chemistry, often facilitated by activating agents such as di-tert-butyl dicarbonate.

- Purification : The final product is purified through chromatography techniques to achieve the desired purity and yield.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound demonstrated efficacy at low concentrations comparable to established antibiotics like vancomycin and linezolid .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.78 - 3.125 μg/mL |

| Related Compound | Enterococcus faecium | 0.78 - 3.125 μg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing the secretion of pro-inflammatory cytokines such as IL-1β by approximately 18–21% in certain cell models .

| Study | Effect Observed | Cell Type |

|---|---|---|

| In vitro study on compound derivatives | Decreased IL-1β secretion | Macrophage-like cells |

Cancer Treatment

The compound's structural features suggest potential utility in cancer therapy, particularly as a small molecule inhibitor targeting PD-1/PD-L1 pathways. Preliminary studies have indicated that similar thiazole derivatives can enhance the efficacy of chemotherapy agents by reversing drug resistance in cancer cell lines .

Neurological Disorders

Given its piperidine structure, there is interest in exploring its effects on neurological conditions. Compounds with similar scaffolds have shown promise in modulating neurotransmitter systems, which could be beneficial in treating disorders such as anxiety and depression.

Case Study 1: Antibacterial Activity

A study conducted on various thiazole derivatives including tert-butyl carbamates revealed their effectiveness against resistant bacterial strains. The results indicated a clear correlation between structural modifications and enhanced antimicrobial activity, suggesting that further optimization could yield more potent derivatives .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers synthesized a series of compounds based on the thiazole-piperidine framework and evaluated their anti-inflammatory properties. The findings demonstrated that certain modifications led to significant reductions in inflammatory markers, highlighting the therapeutic potential of these compounds in inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Thiazole and Piperidine Moieties

Thiazole Substitution Patterns

tert-Butyl (1-(4-bromothiazol-2-yl)piperidin-4-yl)carbamate (CAS 1289050-83-4) :

- tert-Butyl methyl(1-(9-oxo-9H-chromeno[2,3-d]thiazol-2-yl)piperidin-4-yl)carbamate: Substitution: Thiazole fused with a chromenone system. Synthesis: Boc deprotection under acidic conditions (HCl/1,4-dioxane) yields primary amines for further derivatization .

Piperidine Functionalization

- tert-Butyl ethyl(1-(2-hydroxyethyl)piperidin-4-yl)carbamate: Substitution: Hydroxyethyl group on the piperidine nitrogen. Impact: Introduces polarity, improving aqueous solubility. The ethyl carbamate may reduce steric hindrance compared to bulkier groups. Synonyms: ZINC79408006, AKOS027388322 .

tert-Butyl ((1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl)carbamate :

Kinase Inhibitor Derivatives

- Pyrimidin-4-ylamino Cyclohexyl Derivatives (): Structure: Piperidine replaced with cyclohexyl, linked to pyrimidine. Synthesis: Pd-catalyzed coupling and nitro reduction (Fe/NH4Cl) for amine generation. Molecular Weight: 512 g/mol (after reduction) .

Adrenergic Receptor Antagonists ()

- tert-Butyl ((1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)piperidin-4-yl)methyl)carbamate (Compound 5): Substitution: Trifluoroethoxy phenoxyethyl chain. Activity: Demonstrates α1A/α1D-adrenergic receptor antagonism, highlighting the role of electron-withdrawing groups (CF3) in receptor affinity .

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., Br, CF3) improve reactivity or metabolic stability. Fused aromatic systems (e.g., chromeno-thiazole) enhance target binding via π-π interactions.

Synthetic Versatility :

- Boc protection is widely used for amine intermediates, with deprotection under acidic (HCl) or catalytic (Pd) conditions .

- Piperidine and thiazole modifications allow tuning of solubility, steric effects, and bioactivity.

Pharmacological Relevance :

- Thiazole-piperidine derivatives are prevalent in kinase and receptor antagonist development, underscoring their scaffold versatility .

Biological Activity

tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate, also known by its CAS number 1289387-75-2, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H27N3O2S, with a molecular weight of 325.47 g/mol. The compound features a thiazole moiety, which is often associated with various biological activities, including antibacterial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiazole-containing reagents. A common synthetic route includes the use of tert-butyl carbamate as a protecting group, facilitating the formation of the desired piperidine structure. The synthesis process can yield varying purities and requires careful monitoring through techniques such as LCMS (Liquid Chromatography-Mass Spectrometry) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and piperidine structures. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

The mechanism through which these compounds exert their biological effects often involves the modulation of key cellular pathways. For example, some studies indicate that thiazole-containing compounds can disrupt microtubule assembly, leading to apoptosis in cancer cells. This effect is mediated through the enhancement of caspase activity, which plays a crucial role in programmed cell death .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several thiazole-piperidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit cell growth in a dose-dependent manner. Notably, the compound demonstrated higher selectivity towards cancerous cells compared to non-cancerous cell lines .

Study 2: Apoptosis Induction

Another investigation focused on the apoptosis-inducing capabilities of related compounds. The study found that at concentrations as low as 1 μM, certain derivatives could induce morphological changes characteristic of apoptosis in MDA-MB-231 cells. Furthermore, at higher concentrations (10 μM), there was a significant increase in caspase-3 activity, reinforcing the potential use of these compounds in cancer therapy .

Data Table: Biological Activity Summary

| Compound | Cell Line | IC50 (μM) | Mechanism | Effect |

|---|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | Microtubule destabilization | Apoptosis induction |

| Similar Derivative | HepG2 (Liver Cancer) | 4.98 - 14.65 | Caspase activation | Growth inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

Piperidine functionalization : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Thiazole incorporation : Alkylation or coupling reactions to introduce the thiazole-ethyl moiety. For example, Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may be employed if aryl halides are intermediates .

Boc deprotection : Controlled acidic conditions (e.g., HCl in methanol or TFA) to remove the Boc group, if required for downstream applications .

- Key Reagents : Boc-anhydride, thiazole derivatives, palladium catalysts (e.g., Pd2(dba)3), and bases (e.g., LHMDS) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC/LC-MS : Quantify purity (>95% recommended for biological assays) .

- NMR Spectroscopy : Confirm regiochemistry (e.g., thiazole substitution pattern and piperidine conformation) .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software for structure refinement .

- Common Pitfalls : Impurities from incomplete Boc deprotection or residual Pd catalysts require stringent purification (e.g., column chromatography or recrystallization) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting NMR data for thiazole-piperidine derivatives be resolved?

- Methodological Answer :

- Scenario : Discrepancies in proton splitting patterns due to rotational isomerism or solvent effects.

- Solutions :

Variable Temperature NMR : Identify dynamic equilibria by cooling samples to -40°C to "freeze" conformers .

2D NMR (COSY, NOESY) : Map through-space correlations to distinguish between axial/equatorial substituents on the piperidine ring .

Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What strategies optimize the yield of the thiazole-ethyl coupling step?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., BINAP vs. XPhos) to improve cross-coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) often enhance reaction rates, but may require inert atmospheres (N₂/Ar) .

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediate formation and adjust reaction times .

Q. How does the thiazole moiety influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

Thiazole Modifications : Replace the thiazole with other heterocycles (e.g., oxazole or pyridine) to assess binding affinity changes .

Piperidine Rigidity : Compare Boc-protected vs. deprotected derivatives to evaluate conformational flexibility impacts .

- Assay Design : Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Q. What are the challenges in scaling up synthesis from mg to gram scale?

- Methodological Answer :

- Purification Bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for scalability .

- Pd Removal : Implement scavengers (e.g., SiliaMetS Thiol) or aqueous workups to reduce metal residues below 10 ppm .

- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat generation during Boc deprotection .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed molecular weights in MS data?

- Methodological Answer :

- Root Causes :

- Adduct Formation : Sodium or potassium adducts (+22/+38 Da) may dominate; add formic acid to suppress .

- In-source Fragmentation : Reduce ionization energy (ESI voltage) to prevent Boc group cleavage .

- Validation : Compare with high-resolution MS (HRMS) and isotopic pattern analysis .

Applications in Drug Development

Q. Is this compound suitable as a PROTAC (PROteolysis-Targeting Chimera) intermediate?

- Methodological Answer :

- Rationale : The piperidine-thiazole scaffold offers a rigid linker for connecting E3 ligase ligands and target protein binders .

- Synthetic Adaptability : Boc deprotection allows conjugation to warheads (e.g., kinase inhibitors) via amine-reactive chemistry (e.g., NHS esters) .

- Case Study : Similar tert-butyl carbamates have been used in WDR5 degraders, demonstrating proteasome-mediated target degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.